4-cyano-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c22-12-15-3-9-19(10-4-15)30(27,28)26-17-7-5-16(6-8-17)20-14-29-21(25-20)24-18-2-1-11-23-13-18/h1-11,13-14,26H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYRSFBHCGZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. Sulfonamides are a group of compounds known to inhibit the growth of bacteria by preventing the synthesis of folic acid, a key component in bacterial DNA replication.
Mode of Action
Thiazoles can interact with various targets in the body, leading to a wide range of biological activities. Sulfonamides, on the other hand, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase involved in folic acid synthesis. By binding to this enzyme, sulfonamides inhibit its activity, thus preventing the synthesis of folic acid.
Biological Activity
The compound 4-cyano-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a pyridine moiety, and a benzenesulfonamide group, which are critical for its biological activity.
Research indicates that compounds with similar structures often function as inhibitors of various kinases and enzymes involved in cancer progression. The thiazole and pyridine components are known to interact with ATP-binding sites in kinases, suggesting that this compound may act as a kinase inhibitor.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of thiazole-based compounds. For instance, compounds with thiazole rings have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung cancer) | 1.61 ± 1.92 |
| Compound B | HT29 (Colon cancer) | 1.98 ± 1.22 |
| This compound | MDA-MB-231 (Breast cancer) | TBD |
The specific IC50 values for the compound are yet to be established but are anticipated to be comparable to those of structurally related compounds.
Enzyme Inhibition
The compound is also hypothesized to inhibit specific kinases involved in cell proliferation and survival pathways. For example, thiazole derivatives have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
- CDK Inhibition : Similar compounds have shown potent inhibition of CDK4 and CDK6, leading to reduced tumor cell proliferation.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications on the thiazole and phenyl rings significantly influence biological activity. Key observations include:
- Electron-donating groups : Methyl or methoxy substitutions enhance activity.
- Thiazole Positioning : The position of substituents on the thiazole ring can alter binding affinity to target enzymes.
- Pyridine Interaction : The presence of a pyridine ring is essential for maintaining potency against certain kinases.
Case Studies
A case study involving a related thiazole derivative demonstrated significant anticancer activity in vivo:
- Study Overview : The derivative was tested in a xenograft model of triple-negative breast cancer (TNBC).
- Findings : The compound inhibited tumor growth by inducing apoptosis and disrupting cell cycle progression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazole-Containing Sulfonamides
(a) 4-(4-(4-(3,3-Diethyl-2,4-Dioxoazetidin-1-yl)Phenyl)Thiazol-2-ylamino)Benzenesulfonamide (3e)
- Structure: Shares the benzenesulfonamide-thiazole-phenyl scaffold but replaces the pyridin-3-ylamino group with an azetidine-2,4-dione core.
- Physical Properties : Yield (82%), melting point (130–132°C) .
- Key Difference : The azetidine-dione moiety introduces rigidity and additional hydrogen-bonding sites compared to the pyridine substituent in the target compound.
(b) Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10d)
- Structure : Contains a thiazole-phenyl-ureido group and piperazine-acetate side chain.
- Physical Properties : Yield (93.4%), molecular weight (548.2 g/mol) .
- Key Difference: The trifluoromethylphenyl-ureido group and piperazine linker contrast with the pyridin-3-ylamino and cyano groups in the target compound, suggesting divergent biological targets.
Sulfonamide Derivatives with Heterocyclic Modifications
(a) N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide
- Structure: Features a sulfonamide linked to an anilinopyridine group.
- Synthesis : Derived from N2-phenylpyridine-2,3-diamine and 4-methylbenzenesulfonyl chloride .
- Key Difference: The anilinopyridine group replaces the thiazole-pyridin-3-ylamino system, altering electronic properties and steric bulk.
(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide
- Structure : Integrates a chromen-4-one and pyrazolopyrimidine with a sulfonamide group.
- Physical Properties : Molecular weight (616.9 g/mol), melting point (211–214°C) .
- Key Difference: The chromenone and pyrazolopyrimidine systems suggest kinase or protease inhibition applications, differing from the thiazole-pyridine motif.
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the standard synthetic routes for 4-cyano-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
Thiazole Core Formation : Condensation of pyridin-3-amine with α-bromo ketones or thiourea derivatives to form the 2-aminothiazole moiety .
Sulfonylation : Reaction of the intermediate with 4-cyanobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Q. Optimization Strategies :
- Temperature Control : Reflux in ethanol (78°C) for thiazole formation, as lower temperatures may yield incomplete cyclization .
- Catalysts : Use of acetic acid as a catalyst in condensation steps improves yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 4h | 65–75 | |
| Sulfonylation | DMF, RT, 12h | 80–85 |
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the thiazole and sulfonamide groups. Pyridinyl protons appear as doublets (δ 8.5–9.0 ppm), while thiazole protons resonate at δ 7.2–7.8 ppm .
- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹; cyano (C≡N) absorption at ~2200 cm⁻¹ .
- X-ray Crystallography : Resolves ambiguity in stereochemistry, as seen in related sulfonamide-thiazole structures .
- Elemental Analysis : Validates purity (>98% C, H, N, S) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across assays?
Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Methodological solutions include:
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT) .
- Binding Studies : Use surface plasmon resonance (SPR) to quantify target affinity independently of cellular context .
- Metabolite Profiling : LC-MS to rule off-target effects from metabolic byproducts .
Case Study : Inconsistent IC₅₀ values in kinase inhibition (nM range) vs. antiproliferative activity (µM range) suggest poor cellular permeability. Mitigate via prodrug strategies or formulation with cyclodextrins .
Q. What strategies improve the aqueous solubility of this hydrophobic sulfonamide derivative?
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, morpholine) on the phenyl ring without disrupting target binding .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility while maintaining cell viability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
Q. Table 2: Solubility Enhancement Techniques
| Method | Solubility (µg/mL) | Bioavailability (%) |
|---|---|---|
| Co-solvent (DMSO/PEG) | 120 | 45 |
| PLGA Nanoparticles | 85 (sustained) | 70 |
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular Docking : Screen derivatives against kinase homology models (e.g., EGFR T790M mutant) to prioritize substitutions at the 4-cyano position .
- QSAR Modeling : Correlate logP values (<3.5) with reduced off-target binding to hERG channels .
- MD Simulations : Predict stability of sulfonamide-target complexes over 100 ns trajectories .
Example : Trifluoromethyl analogs showed 10-fold higher selectivity in silico, validated via SPR .
Q. What are the key challenges in interpreting structure-activity relationships (SAR) for this compound?
- Conformational Flexibility : The pyridinyl-thiazole hinge region adopts multiple conformations, complicating SAR .
- Metabolic Instability : Cyano groups may undergo hepatic reduction, necessitating metabolite identification via LC-HRMS .
- Off-Target Effects : Sulfonamides often bind carbonic anhydrase; counter-screen with CA-II/IX isoforms .
Q. Why is this compound structurally unique for kinase inhibition studies?
The 4-cyano group enhances electron-withdrawing effects, stabilizing interactions with ATP-binding pockets. Meanwhile, the pyridinylamino-thiazole moiety mimics adenine’s hydrogen-bonding pattern in kinases . Compared to analogs (e.g., 4-trifluoromethyl derivatives), the cyano group reduces logP, improving solubility without sacrificing affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
